molecular formula C3H9ClN2O B12403584 3-Aminopropionamide-2,2,3,3-d4 Hydrochloride

3-Aminopropionamide-2,2,3,3-d4 Hydrochloride

Katalognummer: B12403584
Molekulargewicht: 128.59 g/mol
InChI-Schlüssel: GAGJMOQGABUOBK-PBCJVBLFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Aminopropionamide-2,2,3,3-d4 Hydrochloride: is an isotopically labeled compound, where the hydrogen atoms at positions 2, 2, 3, and 3 are replaced with deuterium. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopropionamide-2,2,3,3-d4 Hydrochloride typically involves the deuteration of 3-AminopropionamideThe reaction conditions often require a deuterium source, such as deuterated water (D2O), and a catalyst to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high isotopic purity and yield. The final product is then purified and converted into its hydrochloride salt form for stability and ease of handling.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Aminopropionamide-2,2,3,3-d4 Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions for substitution reactions often involve nucleophiles and appropriate solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 3-Aminopropionamide-2,2,3,3-d4 Hydrochloride is used as a reference standard for isotopic labeling studies. It helps in understanding reaction mechanisms and kinetics by tracking the deuterium atoms.

Biology: In biological research, this compound is used to study metabolic pathways. The deuterium labeling allows researchers to trace the metabolic fate of the compound in biological systems.

Medicine: In medicine, it is used in drug development and pharmacokinetic studies. The isotopic labeling helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs.

Industry: In the industrial sector, it is used in the development of new materials and chemical processes. The isotopic labeling provides insights into the behavior of compounds under various conditions.

Wirkmechanismus

The mechanism of action of 3-Aminopropionamide-2,2,3,3-d4 Hydrochloride involves its interaction with molecular targets in biological systems. The deuterium atoms in the compound provide a unique signature that can be tracked using various analytical techniques. This allows researchers to study the compound’s effects on specific pathways and molecular targets.

Vergleich Mit ähnlichen Verbindungen

    3-Aminopropionamide Hydrochloride: The non-deuterated form of the compound.

    3-Aminopropanamide Hydrochloride: Another similar compound with slight structural differences

Uniqueness: The primary uniqueness of 3-Aminopropionamide-2,2,3,3-d4 Hydrochloride lies in its isotopic labeling. The presence of deuterium atoms allows for detailed studies that are not possible with non-labeled compounds. This makes it a valuable tool in various scientific research applications.

Eigenschaften

Molekularformel

C3H9ClN2O

Molekulargewicht

128.59 g/mol

IUPAC-Name

3-amino-2,2,3,3-tetradeuteriopropanamide;hydrochloride

InChI

InChI=1S/C3H8N2O.ClH/c4-2-1-3(5)6;/h1-2,4H2,(H2,5,6);1H/i1D2,2D2;

InChI-Schlüssel

GAGJMOQGABUOBK-PBCJVBLFSA-N

Isomerische SMILES

[2H]C([2H])(C(=O)N)C([2H])([2H])N.Cl

Kanonische SMILES

C(CN)C(=O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.